Fosaprepitant meglumine is a water-soluble prodrug of aprepitant, a selective, high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors. [, , , ] It is used in scientific research as a tool to investigate the role of NK1 receptors in various physiological and pathological processes. []
Fosaprepitant dimeglumine is classified as a prodrug of aprepitant, which is a selective antagonist of the neurokinin-1 receptor. This compound is utilized to prevent nausea and vomiting associated with chemotherapy and surgery. It is administered intravenously and is known for its efficacy in managing acute and delayed chemotherapy-induced nausea and vomiting (CINV) .
The synthesis of fosaprepitant dimeglumine involves several key steps:
Fosaprepitant dimeglumine has a complex molecular structure characterized by multiple chiral centers. The compound's molecular formula is , with a molecular weight of approximately 523.55 g/mol.
Fosaprepitant dimeglumine participates in various chemical reactions during its synthesis:
Fosaprepitant functions as an antagonist at the neurokinin-1 receptor, which plays a crucial role in mediating nausea and vomiting responses. Upon administration, fosaprepitant is converted into aprepitant in vivo, which then binds to neurokinin-1 receptors in the central nervous system.
Fosaprepitant dimeglumine exhibits several notable physical and chemical properties:
Fosaprepitant dimeglumine has several scientific applications:
Aprepitant, the first neurokinin-1 (NK1) receptor antagonist approved for chemotherapy-induced nausea and vomiting (CINV), faces significant pharmacokinetic limitations. Its intrinsic physicochemical properties include extremely low aqueous solubility (<1 µg/mL), classifying it as a Biopharmaceutics Classification System (BCS) Class IV compound. This poor solubility directly compromises oral bioavailability (≈60–65%) due to erratic dissolution and absorption profiles [1] [7]. Additionally, aprepitant exhibits high lipophilicity (logP >4), favoring extensive plasma protein binding (>95%) and limiting free drug concentrations at target sites. These characteristics necessitate high oral doses (125 mg on Day 1) to achieve therapeutic plasma concentrations, increasing risks of dose-dependent side effects and drug interactions. For patients experiencing severe vomiting or gastrointestinal dysfunction during chemotherapy, oral administration becomes impractical, creating a critical need for intravenous alternatives [7].
Table 1: Key Physicochemical Limitations of Aprepitant
Property | Value/Range | Clinical Consequence |
---|---|---|
Aqueous Solubility | <1 µg/mL | Low dissolution rate, erratic oral absorption |
LogP (Lipophilicity) | >4 | High plasma protein binding (>95%), limited free drug |
Oral Bioavailability | ≈60–65% | Requires high doses, variable exposure |
BCS Classification | Class IV | Formulation challenges for IV delivery |
Fosaprepitant dimeglumine exemplifies a carrier-linked prodrug designed specifically for intravenous delivery. Its structure incorporates a phosphate ester group covalently linked to aprepitant’s morpholine nitrogen, transforming the lipophilic parent drug into a water-soluble derivative. This modification follows classical prodrug principles where a pharmacologically inert molecule undergoes enzymatic conversion in vivo to release the active drug [1]. The phosphate group acts as a transient "promoiety" that masks aprepitant’s lipophilicity while enabling rapid hydrolysis by ubiquitous phosphatase enzymes present in blood, liver, and other tissues. Crucially, the phosphate ester bond is designed for chemical stability in solution yet enzymatic lability post-administration, ensuring minimal premature hydrolysis in IV bags [1] [7]. Dimeglumine (a glucamine salt) serves as a counterion to further enhance solubility and stability. Pharmacokinetic studies confirm that intravenous fosaprepitant (115 mg) yields plasma aprepitant concentrations bioequivalent to oral aprepitant (125 mg) within 30 minutes, validating the prodrug’s efficiency [7].
Table 2: Prodrug Design Elements of Fosaprepitant Dimeglumine
Structural Component | Chemical Role | Biological Role |
---|---|---|
Phosphate Ester Group | Water-solubilizing promoiety | Substrate for phosphatase enzymes (rapid hydrolysis) |
Dimeglumine Counterion | Ionic stabilizer | Enhances solubility to >1 mg/mL in aqueous buffers |
Aprepitant Moiety | Pharmacophore (NK1 antagonist) | Released enzymatically for target receptor binding |
The phosphate group in fosaprepitant is pivotal for overcoming aprepitant’s insolubility. By introducing ionizable phosphate groups, fosaprepitant achieves aqueous solubility exceeding 1 mg/mL – a >1000-fold increase over aprepitant. This enables formulation as a lyophilized powder for reconstitution with standard IV diluents (e.g., 0.9% NaCl). The selection of dimeglumine as a counterion optimizes multiple parameters:
Upon IV infusion, fosaprepitant’s rapid extravascular distribution exposes it to membrane-bound alkaline phosphatases and other esterases. These enzymes cleave the phosphate promoiety within minutes, liberating aprepitant. The conversion efficiency is >95%, with peak aprepitant concentrations occurring within 30 minutes post-infusion. This strategy leverages physiological enzymes to bypass chemical solubility constraints while ensuring precise drug release kinetics [1] [4] [7].
Table 3: Solubility Enhancement Through Prodrug Modification
Parameter | Aprepitant | Fosaprepitant Dimeglumine | Improvement Factor |
---|---|---|---|
Aqueous Solubility | <1 µg/mL | >1 mg/mL | >1000-fold |
Plasma Conversion Rate | N/A | tmax (aprepitant) ≈30 min | Enables IV therapy |
Bioequivalence (vs. oral) | Reference | 115 mg IV ≈ 125 mg oral | Therapeutic parity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1